![molecular formula C14H8F3N3O2S B2687522 N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 865287-80-5](/img/structure/B2687522.png)
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
Oxadiazole ring-containing derivatives are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring .Molecular Structure Analysis
The molecular structure of “N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide” consists of a five-membered oxadiazole ring attached to a thiophene ring and a trifluoromethyl benzamide group.Chemical Reactions Analysis
1,3,4-oxadiazoles have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .Scientific Research Applications
- Computational studies, such as molecular docking and dynamics simulations, can predict its binding affinity and guide further experimental validation .
- Quantitative structure-activity relationship (QSAR) models may help predict its biological activity .
- Its electronic properties, solubility, and stability could be investigated for specific applications .
- Researchers might explore its interactions with enzymes, receptors, or other biomolecules using computational tools .
- Researchers can use cell-based assays, proteomics, and transcriptomics to unravel its biological effects .
Drug Discovery and Development
Chemoinformatics and Virtual Screening
Materials Science and Nanotechnology
Bioinformatics and Protein-Ligand Interactions
Chemical Biology and Mechanism of Action Studies
Pharmacokinetics and Toxicology
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(22-13)10-5-2-6-23-10/h1-7H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTICARRAKZKIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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